1-(5-Bromopyridin-2-yl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyridin-2-yl)piperidin-3-ol is a chemical compound with the molecular formula C10H13BrN2O and a molecular weight of 257.13 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)piperidin-3-ol typically involves the reaction of 5-bromopyridine with piperidin-3-ol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the piperidin-3-ol, followed by nucleophilic substitution with 5-bromopyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-2-yl)piperidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group (-OH) in the piperidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom, forming a simpler piperidine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)piperidin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridin-3-ol: A related compound with a similar structure but lacking the piperidine ring.
3-Amino-5-bromopyridine: Another similar compound with an amino group instead of the piperidin-3-ol moiety.
Uniqueness
1-(5-Bromopyridin-2-yl)piperidin-3-ol is unique due to the presence of both the bromopyridine and piperidin-3-ol moieties. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C10H13BrN2O |
---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)piperidin-3-ol |
InChI |
InChI=1S/C10H13BrN2O/c11-8-3-4-10(12-6-8)13-5-1-2-9(14)7-13/h3-4,6,9,14H,1-2,5,7H2 |
InChI Key |
KGAHCPLPEKWVKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.